1-[1-(4-Iodophenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxylic acid
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Overview
Description
1-[1-(4-IODOPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]-4-PIPERIDINECARBOXYLIC ACID is an organic compound with a complex structure that includes an iodophenyl group, a dioxotetrahydropyrrol ring, and a piperidinecarboxylic acid moiety
Preparation Methods
The synthesis of 1-[1-(4-IODOPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]-4-PIPERIDINECARBOXYLIC ACID typically involves multiple steps. One common synthetic route starts with the iodination of a phenyl precursor to introduce the iodophenyl group. This is followed by the formation of the dioxotetrahydropyrrol ring through a series of cyclization reactions.
Chemical Reactions Analysis
1-[1-(4-IODOPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]-4-PIPERIDINECARBOXYLIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carbonyl groups to hydroxyl groups.
Common Reagents and Conditions: Typical reagents include oxidizing agents like sodium chlorite, reducing agents like zinc/acetic acid, and palladium catalysts for cross-coupling reactions
Scientific Research Applications
1-[1-(4-IODOPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]-4-PIPERIDINECARBOXYLIC ACID has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs for various diseases.
Industry: Utilized in the production of advanced materials and as a building block for the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of 1-[1-(4-IODOPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]-4-PIPERIDINECARBOXYLIC ACID involves its interaction with specific molecular targets. The iodophenyl group can participate in halogen bonding, while the dioxotetrahydropyrrol ring and piperidinecarboxylic acid moiety can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
1-[1-(4-IODOPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]-4-PIPERIDINECARBOXYLIC ACID can be compared with similar compounds such as:
4-Iodobiphenyl: Similar in having an iodophenyl group but lacks the dioxotetrahydropyrrol and piperidinecarboxylic acid moieties.
4-Iodophenylacetic acid: Contains an iodophenyl group and a carboxylic acid but lacks the dioxotetrahydropyrrol and piperidine structures.
O-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl] (4-iodophenyl)thiocarbamate: Shares the iodophenyl group and a complex ring structure but differs in the overall molecular framework.
These comparisons highlight the unique combination of functional groups in 1-[1-(4-IODOPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]-4-PIPERIDINECARBOXYLIC ACID, which contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C16H17IN2O4 |
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Molecular Weight |
428.22 g/mol |
IUPAC Name |
1-[1-(4-iodophenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxylic acid |
InChI |
InChI=1S/C16H17IN2O4/c17-11-1-3-12(4-2-11)19-14(20)9-13(15(19)21)18-7-5-10(6-8-18)16(22)23/h1-4,10,13H,5-9H2,(H,22,23) |
InChI Key |
QHJWNKODQVEOGV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)O)C2CC(=O)N(C2=O)C3=CC=C(C=C3)I |
Origin of Product |
United States |
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